Enhanced Proteolytic Stability via N-Methylation
Backbone N-methylation, as present in Fmoc-N-Me-Phe(4-Cl)-OH, confers significant resistance to proteolytic degradation compared to non-methylated analogs. While direct data for this specific building block are unavailable, a class-level inference from a study on a somatostatin analog demonstrates that multiple N-methylations enhance enzymatic stability fivefold [1]. For a peptide containing a single N-methylated residue like Fmoc-N-Me-Phe(4-Cl)-OH, a measurable, though smaller, increase in stability is expected relative to the non-methylated Fmoc-Phe(4-Cl)-OH analog. This is a critical differentiator for in vivo applications.
| Evidence Dimension | Enzymatic Stability (Degradation Rate) |
|---|---|
| Target Compound Data | Expected enhanced stability (class inference) |
| Comparator Or Baseline | Fmoc-Phe(4-Cl)-OH (non-methylated analog) baseline stability |
| Quantified Difference | Up to 5-fold increase in half-life observed for multiply N-methylated peptides [1]; single N-methylation expected to provide a measurable improvement. |
| Conditions | In vitro enzymatic degradation assay using trypsin/chymotrypsin [1] |
Why This Matters
This matters for procurement because it justifies the selection of Fmoc-N-Me-Phe(4-Cl)-OH over simpler chloro-phenylalanine derivatives when designing peptides intended for in vivo studies, where proteolytic stability is a primary concern.
- [1] Tuning of Protease Resistance in Oligopeptides through N-Alkylation. (2018). PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6100273/ View Source
